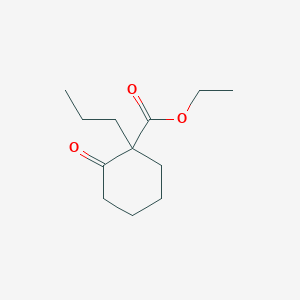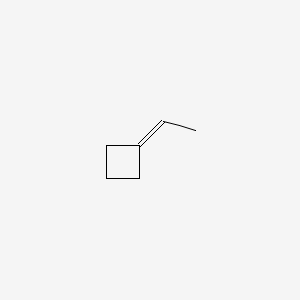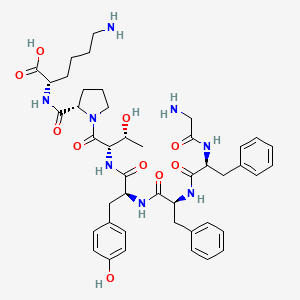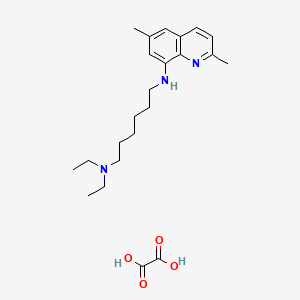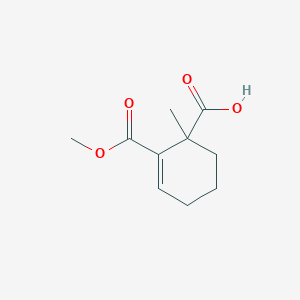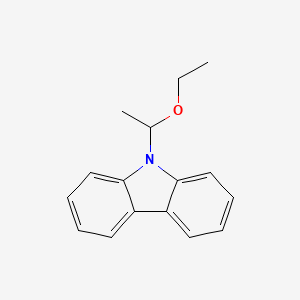
9H-Carbazole, 9-(1-ethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 9-(1-ethoxyethyl)-: is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-(1-ethoxyethyl)- typically involves the alkylation of 9H-carbazole with 1-ethoxyethyl halides under basic conditions. A common method includes the use of potassium tert-butoxide as a base in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for 9H-Carbazole, 9-(1-ethoxyethyl)- are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 9H-Carbazole, 9-(1-ethoxyethyl)- can undergo oxidation reactions to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the carbazole ring. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amino carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学的研究の応用
Chemistry: 9H-Carbazole, 9-(1-ethoxyethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers with enhanced electronic properties .
Biology: In biological research, carbazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The ethoxyethyl group can improve the compound’s solubility and bioavailability .
Medicine: Carbazole derivatives, including 9H-Carbazole, 9-(1-ethoxyethyl)-, are investigated for their anticancer, antiviral, and anti-inflammatory properties. They are potential candidates for drug development due to their ability to interact with various biological targets .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). The addition of the ethoxyethyl group can enhance the material’s stability and performance in electronic devices .
作用機序
The mechanism of action of 9H-Carbazole, 9-(1-ethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and function.
類似化合物との比較
9H-Carbazole: The parent compound without the ethoxyethyl group.
9-Ethyl-9H-carbazole: A derivative with an ethyl group instead of an ethoxyethyl group.
9H-Carbazole-3-carbaldehyde: A derivative with an aldehyde group at the 3-position.
Uniqueness: 9H-Carbazole, 9-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which enhances its solubility, stability, and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5509-27-3 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
9-(1-ethoxyethyl)carbazole |
InChI |
InChI=1S/C16H17NO/c1-3-18-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3 |
InChIキー |
AOOCJLHLWQANCE-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


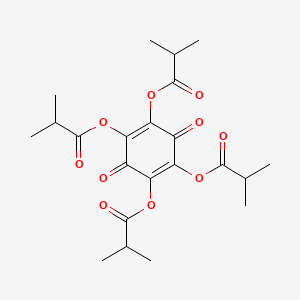
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
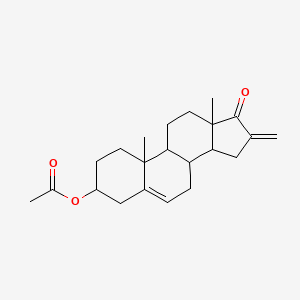
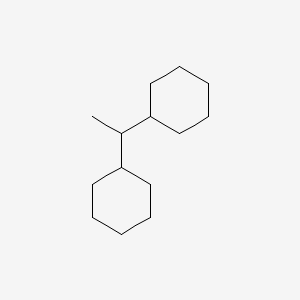
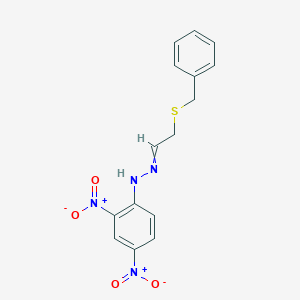
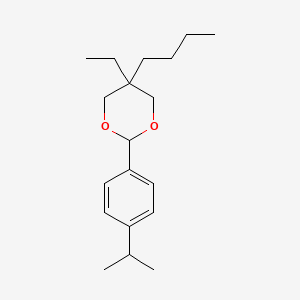

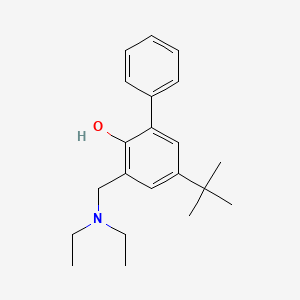
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
